molecular formula C9H10N2O3 B14084735 4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 120711-82-2

4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B14084735
CAS No.: 120711-82-2
M. Wt: 194.19 g/mol
InChI Key: FJSDSFYITDCJDA-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- typically involves the reaction of 2-nitrophenol with formaldehyde and a primary amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient mixing and heat transfer. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro and methyl groups in 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for selective biological activity. These features make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-4-5-14-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSDSFYITDCJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626758
Record name 4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120711-82-2
Record name 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120711-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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